Superior Topological Polar Surface Area (TPSA) Differentiates the Pyrazine Scaffold from the Pyridine Analog
The target pyrazine compound has a computed TPSA of 72.3 Ų, which is 12.9 Ų (21.7%) higher than the 59.4 Ų of its direct pyridine analog, methyl 2-hydroxy-2-(pyridin-2-yl)propanoate. [1][2] TPSA is a critical determinant of oral bioavailability and brain penetration, with values below 60-70 Ų generally favoring CNS exposure, while values above this range enhance oral absorption via the transcellular route. This quantified difference indicates that the pyrazine scaffold will have a measurably different pharmacokinetic profile, a fact that must be accounted for in CNS versus peripheral target programs.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 72.3 Ų |
| Comparator Or Baseline | Methyl 2-hydroxy-2-(pyridin-2-yl)propanoate (CAS 21883-28-3), TPSA: 59.4 Ų |
| Quantified Difference | +12.9 Ų (a 21.7% increase) |
| Conditions | Computed by Cactvs 3.4.8.18, as reported in PubChem. Target: CID 64189487. Comparator: CID 20271388. |
Why This Matters
A TPSA difference of >20% directly impacts a compound's ADME classification and should be the primary selection criterion when designing a CNS-penetrant versus peripherally-restricted library.
- [1] PubChem. (2025). Compound Summary for CID 64189487, Methyl 2-hydroxy-2-(pyrazin-2-yl)propanoate. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 20271388, Methyl 2-hydroxy-2-(pyridin-2-yl)propanoate. National Center for Biotechnology Information. View Source
